molecular formula C14H12Br2 B13886266 1-Benzyl-3-bromo-5-(bromomethyl)benzene

1-Benzyl-3-bromo-5-(bromomethyl)benzene

Cat. No.: B13886266
M. Wt: 340.05 g/mol
InChI Key: BFYGGWFFDYWUDZ-UHFFFAOYSA-N
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Description

1-Benzyl-3-bromo-5-(bromomethyl)benzene is an organic compound characterized by a benzene ring substituted with a benzyl group, a bromine atom, and a bromomethyl group. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-3-bromo-5-(bromomethyl)benzene can be synthesized through a multi-step process involving the bromination of benzyl-substituted benzene derivatives. The typical synthetic route includes:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-bromo-5-(bromomethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Amines, ethers, and thioethers.

    Oxidation Products: Benzyl alcohols and carboxylic acids.

    Coupling Products: Biaryl compounds.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-bromo-5-(bromomethyl)benzene involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups, facilitating nucleophilic substitution reactions. The benzyl group can stabilize intermediates through resonance, enhancing the compound’s reactivity in various chemical transformations .

Comparison with Similar Compounds

Uniqueness: 1-Benzyl-3-bromo-5-(bromomethyl)benzene is unique due to the presence of both benzyl and bromomethyl groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo multiple types of reactions makes it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C14H12Br2

Molecular Weight

340.05 g/mol

IUPAC Name

1-benzyl-3-bromo-5-(bromomethyl)benzene

InChI

InChI=1S/C14H12Br2/c15-10-13-7-12(8-14(16)9-13)6-11-4-2-1-3-5-11/h1-5,7-9H,6,10H2

InChI Key

BFYGGWFFDYWUDZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CC(=CC(=C2)Br)CBr

Origin of Product

United States

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